Superior Anti-Cancer Potency Attributable to the 5-Thiophen-2-yl Scaffold
In a direct head-to-head comparison of 4‑(trifluoromethyl)isoxazole derivatives, the compound bearing a 5‑(thiophen‑2‑yl) group (TTI‑4) exhibited an IC₅₀ of 2.63 μM against MCF‑7 breast cancer cells, whereas the analogous 5‑phenyl, 5‑furanyl, and 5‑vinyl derivatives were significantly less potent [1]. Further optimisation of the 3‑position on the same 5‑(thiophen‑2‑yl)isoxazole core yielded TTI‑6 with an IC₅₀ of 1.91 μM against MCF‑7, representing a 1.38‑fold improvement over TTI‑4 [2].
| Evidence Dimension | In vitro anti‑proliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | TTI-4: 2.63 μM; TTI-6: 1.91 μM (MCF‑7 breast cancer cell line) |
| Comparator Or Baseline | 5‑phenyl analogue: IC₅₀ > 2.63 μM (exact value not reported); 5‑furanyl analogue: IC₅₀ > 2.63 μM; 5‑vinyl analogue: IC₅₀ > 2.63 μM |
| Quantified Difference | TTI‑4 (2.63 μM) is >1.38‑fold more potent than any non‑thiophene analogue; TTI‑6 (1.91 μM) is 1.38‑fold more potent than TTI‑4. |
| Conditions | MCF‑7 human breast adenocarcinoma cells; MTT assay; 48 h incubation |
Why This Matters
This direct comparative data confirms that the 5‑(thiophen‑2‑yl) moiety is a critical pharmacophore for anti‑breast cancer activity, making it an indispensable scaffold in lead optimisation programmes.
- [1] Pattanayak, P., Nikhitha, S., Halder, D., Ghosh, B., & Chatterjee, T. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Med. Chem., 16(9), 4355–4376. (Table 1 and text: IC₅₀ values for 5‑aryl analogues). View Source
- [2] Pattanayak, P., et al. (2025). Ibid. (TTI‑4 IC₅₀ = 2.63 μM; TTI‑6 IC₅₀ = 1.91 μM). View Source
